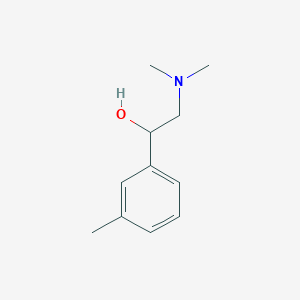
2-(Dimethylamino)-1-(3-methylphenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethylamino)-1-(3-methylphenyl)ethan-1-ol is an organic compound that belongs to the class of ethanolamines It is characterized by the presence of a dimethylamino group and a methyl-substituted phenyl group attached to an ethan-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-1-(3-methylphenyl)ethan-1-ol typically involves the reaction of 3-methylbenzaldehyde with dimethylamine in the presence of a reducing agent. One common method is the reductive amination process, where the aldehyde group of 3-methylbenzaldehyde is converted to an amine using dimethylamine and a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation reactors can also enhance the yield and purity of the final product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve maximum efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)-1-(3-methylphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-methylbenzaldehyde or 3-methylbenzoic acid.
Reduction: Formation of 2-(Dimethylamino)-1-(3-methylphenyl)ethane.
Substitution: Formation of various substituted ethan-1-ol derivatives.
Scientific Research Applications
2-(Dimethylamino)-1-(3-methylphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)-1-(3-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or electrostatic interactions with active sites, leading to inhibition or activation of biological pathways. The compound’s effects are mediated through its ability to modulate the activity of key proteins involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)-1-phenylethan-1-ol: Lacks the methyl group on the phenyl ring.
2-(Diethylamino)-1-(3-methylphenyl)ethan-1-ol: Contains an ethyl group instead of a methyl group on the amino moiety.
2-(Dimethylamino)-1-(4-methylphenyl)ethan-1-ol: The methyl group is positioned at the para position on the phenyl ring.
Uniqueness
2-(Dimethylamino)-1-(3-methylphenyl)ethan-1-ol is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacological profile.
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
2-(dimethylamino)-1-(3-methylphenyl)ethanol |
InChI |
InChI=1S/C11H17NO/c1-9-5-4-6-10(7-9)11(13)8-12(2)3/h4-7,11,13H,8H2,1-3H3 |
InChI Key |
MWZGGBLWOOVGBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(CN(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


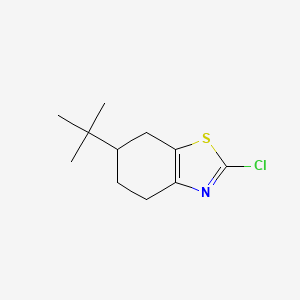

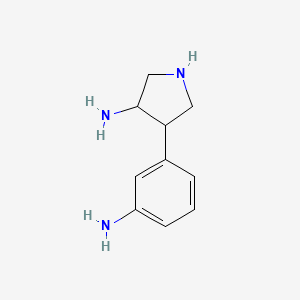

![2-chloro-1-[1-(3,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B13184057.png)
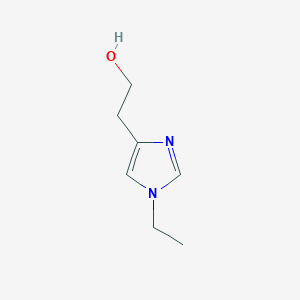
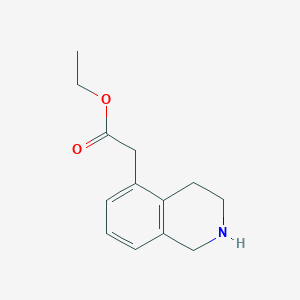
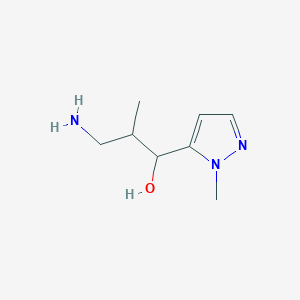

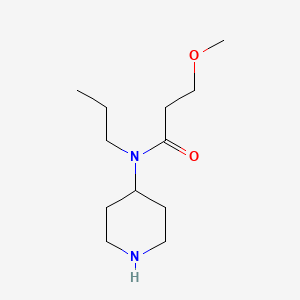
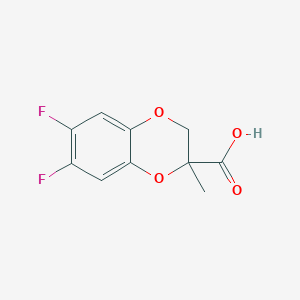
![6-Methyl-3,4,5,12-tetraazatricyclo[7.2.1.0,3,7]dodeca-4,6-diene](/img/structure/B13184098.png)


